Dinonyl sebacate
Description
Contextualization within Diester Chemistry
Dinonyl sebacate (B1225510) is chemically classified as a diester of sebacic acid and nonyl alcohol. Its structure features a ten-carbon dicarboxylic acid backbone (sebacic acid) esterified at both ends with nine-carbon alkyl chains (nonyl groups). This molecular architecture places it firmly within the broader category of diesters, which are characterized by the presence of two ester functional groups.
Diesters, as a class, are renowned for their utility as plasticizers, lubricants, and solvents. mdpi.comnih.gov The properties of a specific diester are largely dictated by the chain lengths of both the dicarboxylic acid and the alcohol moieties. In the case of dinonyl sebacate, the long, flexible ten-carbon chain of the sebacic acid core, combined with the two nine-carbon nonyl chains, imparts a high degree of lipophilicity and a low volatility. These characteristics are pivotal to its primary applications.
The synthesis of this compound typically involves the direct esterification of sebacic acid with nonyl alcohol. This reaction is generally catalyzed by a strong acid and requires the removal of water to drive the equilibrium towards the formation of the diester.
Scope and Significance of Academic Research on this compound
Academic research into this compound has been multifaceted, primarily driven by its industrial relevance as a high-performance plasticizer. Plasticizers are additives that increase the flexibility and durability of polymeric materials, with polyvinyl chloride (PVC) being a major area of application. Research in this area has focused on quantifying the efficiency of this compound in lowering the glass transition temperature of polymers and enhancing their low-temperature flexibility.
A significant portion of the research has been dedicated to its application in synthetic lubricants. mdpi.com The favorable viscosity-temperature characteristics and thermal stability of this compound make it a valuable component in lubricant formulations designed for demanding applications. Studies have explored its performance as a base oil or an additive in various lubricant systems.
More recently, the scientific community has turned its attention to the biocompatibility and biodegradability of sebacate esters, including this compound. This has opened up new avenues of research in biomedical applications. For instance, this compound has been investigated as a component in the synthesis of biocompatible polymers like poly(glycerol sebacate), which shows promise in tissue engineering and drug delivery systems.
Historical Evolution of this compound Research Trajectories
The story of this compound is intrinsically linked to the broader history of plasticizers. The quest for substances to impart flexibility to polymers began in the 19th century with the use of natural products like camphor. kinampark.com The 20th century saw the rise of synthetic plasticizers, with phthalate (B1215562) esters like di(2-ethylhexyl) phthalate (DEHP) dominating the market for many decades. nih.govkinampark.com
The research trajectory for this compound and other sebacates has evolved from initial studies focused on their synthesis and fundamental plasticizing properties to more specialized investigations into their performance in extreme environments. In recent decades, a significant shift in research focus has occurred, driven by increasing environmental and health concerns surrounding some traditional plasticizers. This has led to a surge in studies on the toxicological profiles and biodegradability of compounds like this compound, positioning it as a potentially safer alternative in certain applications. The exploration of its use in biomedical polymers represents the latest chapter in its research history, highlighting a move towards high-value, specialized applications.
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 4121-16-8 |
| Molecular Formula | C28H54O4 |
| Molecular Weight | 454.73 g/mol |
| Boiling Point | 215-218 °C at 0.15 Torr |
| Density | 0.913 ± 0.06 g/cm³ |
| Synonyms | Di-n-nonyl sebacate, Dinonyl decanedioate, Sebacic acid dinonyl ester |
Data sourced from multiple chemical databases. researchgate.netresearchgate.netfrontiersin.org
Comparison of Related Diester Plasticizers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Primary Application Focus |
| This compound | C28H54O4 | 454.73 | High-performance plasticizer, synthetic lubricants |
| Dibutyl Sebacate | C18H34O4 | 314.46 | Food-contact plastics, pharmaceutical coatings |
| Dioctyl Sebacate | C26H50O4 | 426.67 | Plasticizer for low-temperature applications |
| Di(2-ethylhexyl) phthalate (DEHP) | C24H38O4 | 390.56 | General-purpose plasticizer for PVC |
This table provides a comparative overview of this compound and other common diester plasticizers.
Structure
2D Structure
Properties
IUPAC Name |
dinonyl decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O4/c1-3-5-7-9-13-17-21-25-31-27(29)23-19-15-11-12-16-20-24-28(30)32-26-22-18-14-10-8-6-4-2/h3-26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTXONBESJNLBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063313 | |
| Record name | Decanedioic acid, dinonyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4121-16-8 | |
| Record name | Dinonyl sebacate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4121-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Decanedioic acid, 1,10-dinonyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004121168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanedioic acid, 1,10-dinonyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Decanedioic acid, dinonyl ester | |
| Source | EPA DSSTox | |
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| Record name | Dinonyl sebacate | |
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Synthetic Methodologies and Chemical Transformations of Dinonyl Sebacate
Esterification Pathways for Dinonyl Sebacate (B1225510) and Analogues
The principal method for synthesizing dinonyl sebacate is through the Fischer esterification of sebacic acid with nonyl alcohol. This reaction involves heating the reactants in the presence of an acid catalyst, with the continuous removal of water to drive the reaction towards the formation of the ester. While specific data on this compound synthesis can be limited, the principles are analogous to the well-documented synthesis of other sebacate esters, such as dibutyl sebacate. royalsocietypublishing.org
The general esterification process can be summarized in the following steps:
Esterification: Sebacic acid and nonyl alcohol are reacted with an acid catalyst under heat and reflux. Water is removed, often aided by a micro-vacuum, to shift the equilibrium.
Washing: The reaction mixture is washed with water to remove any residual acid catalyst.
Purification: A finishing agent mixture, which may include components like calcium oxide, magnesium oxide, and activated carbon, is added to purify the product.
Filtration: The mixture is filtered to remove solid impurities and adsorbents, yielding the purified this compound.
Catalytic Systems in Sebacate Ester Synthesis
The choice of catalyst is critical in the synthesis of sebacate esters, influencing both reaction rate and product purity. A variety of catalytic systems, both homogeneous and heterogeneous, have been employed.
Homogeneous Catalysts: Strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid are commonly used due to their high catalytic activity and availability. royalsocietypublishing.org However, their use presents challenges in separation from the product and can lead to environmental concerns due to the need for neutralization. royalsocietypublishing.org Organometallic compounds, such as dibutyltin (B87310) oxide, have also shown excellent catalytic activity in the synthesis of related esters. researchgate.net The Yamaguchi esterification protocol, which utilizes 2,4,6-trichlorobenzoyl chloride and DMAP, is another effective method for producing functionalized esters with high yields under mild conditions. frontiersin.org
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been investigated. These include Nafion-silica composites and Amberlyst 15, which can be more easily separated from the reaction mixture. researchgate.net Lipases, such as that from Candida antarctica, have been used as biocatalysts, offering mild reaction conditions and high yields, though the cost of the enzyme can be a consideration. researchgate.netnih.gov Supported metal nanoparticle catalysts, where metal nanoparticles are immobilized on molecularly modified surfaces, represent an emerging class of versatile catalytic systems. nih.gov
Table 1: Comparison of Catalytic Systems in Esterification
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | Sulfuric acid, p-toluenesulfonic acid royalsocietypublishing.org | High activity, readily available royalsocietypublishing.org | Difficult to separate, waste generation royalsocietypublishing.org |
| Heterogeneous | Nafion-silica, Amberlyst 15 researchgate.net | Easy separation, reusable | Can be less active than homogeneous catalysts |
| Biocatalysts | Lipases (e.g., from Candida antarctica) researchgate.netnih.gov | Mild conditions, high selectivity, high yield researchgate.net | Higher cost, potential for denaturation |
| Organometallic | Dibutyltin oxide researchgate.net | High catalytic activity | Potential for metal contamination |
Reaction Conditions and Yield Optimization
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that are manipulated include temperature, pressure, and the molar ratio of reactants. arborpharmchem.com
Temperature: The reaction is typically heated to facilitate the esterification process. However, excessively high temperatures can lead to side reactions and degradation of the product. arborpharmchem.com
Pressure: A reduced pressure or micro-vacuum is often applied to aid in the removal of water, which is a byproduct of the esterification. This shifts the reaction equilibrium towards the product side, thereby increasing the yield.
Molar Ratio: An excess of one reactant, typically the alcohol, is often used to drive the reaction to completion. For the synthesis of dibutyl sebacate, a butanol to sebacic acid ratio of 4:1 has been shown to produce a near-quantitative yield. royalsocietypublishing.org A similar optimization would be applicable to this compound synthesis.
Catalyst Concentration: The amount of catalyst must be carefully controlled. While a sufficient amount is needed to achieve a reasonable reaction rate, an excess can promote unwanted side reactions.
A study on the synthesis of di-n-butyl sebacate demonstrated that a yield of approximately 100% could be achieved under optimized conditions of 90°C with a 15 mol% triethylamine-sulfuric(VI) acid catalyst and a 4:1 butanol to sebacic acid ratio over 2 hours. royalsocietypublishing.org
Table 2: Example of Optimized Reaction Conditions for Dibutyl Sebacate Synthesis royalsocietypublishing.org
| Parameter | Optimized Value |
| Temperature | 90°C |
| Catalyst | 15 mol% triethylamine-sulfuric(VI) acid |
| Reactant Ratio | 4:1 (Butanol:Sebacic Acid) |
| Reaction Time | 2 hours |
| Yield | ~100% |
Derivatization and Functionalization Strategies for Sebacate Esters
The functionalization of sebacate esters allows for the introduction of new chemical groups, which can tailor their physical and chemical properties for specific applications. This can include improving properties like biodegradability or creating reactive sites for further chemical modification.
One approach involves the synthesis of polyesters with free functional groups. For instance, poly(sebacoyl diglyceride) (PSeD), which has free hydroxyl groups, can be synthesized. nih.gov These hydroxyl groups can then be further functionalized. A model reaction demonstrated the synthesis of a maleic monoester derivative of PSeD through microwave-assisted esterification, yielding a polymer with free α,β-unsaturated carboxylic groups. google.com
Another strategy involves the use of amino acids to create poly(ester amides) (PEAs) with pendant functional groups. researchgate.net For example, interfacial polymerization between sebacoyl chloride and monomers containing protected functional groups can yield PEAs that, after deprotection, possess reactive handles for further derivatization. researchgate.net The synthesis of hemiacetal esters from sebacic acid and butyl vinyl ether has also been explored, creating functional groups that can undergo exchange reactions. mdpi.com
High Molecular Weight Sebacate Ester Synthesis
The synthesis of high molecular weight esters based on sebacic acid is of interest for creating biodegradable polymers with a range of mechanical properties. These are typically polyesters or copolyesters.
One method is the two-step polycondensation process. First, an excess of a diol is esterified with a diacid (like sebacic acid) to form oligomers. In the second step, these oligomers undergo trans-esterification under vacuum to form a high-molecular-weight polymer. mdpi.com For example, poly(butylene sebacate-co-terephthalate) (PBSeT) with molecular weights ranging from 88,700 to 154,900 g/mol has been successfully synthesized. mdpi.com
Another approach is the transesterification of dimethyl sebacate with a diol, such as neopentyl glycol, to produce oligomeric esters. researchgate.netresearchgate.net The degree of oligomerization and the resulting molecular weight can be controlled by the reaction conditions and the catalyst used. researchgate.net Ring-opening polymerization of a cyclic thioester derived from dimethyl sebacate has also been shown to produce a high molecular weight polythioester with a molecular weight of about 120,000 g/mol . nih.gov
Polymer Science Applications and Contributions of Dinonyl Sebacate
Role as a Polymeric Plasticizer
Plasticizers are essential components in polymer processing, functioning by embedding themselves between polymer chains. This action reduces the intermolecular forces, thereby lowering the glass transition temperature (Tg) of the polymer and imparting greater flexibility. Dinonyl sebacate (B1225510) is particularly valued for its performance characteristics, which include low volatility, excellent low-temperature flexibility, and good compatibility with a range of polymers.
Influence on Polymer Mechanical Properties (e.g., Durability, Pliability)
The incorporation of dinonyl sebacate into a polymer matrix significantly alters its mechanical properties, transforming rigid and brittle materials into more pliable and durable products. By reducing the polymer-polymer chain interactions, this compound increases the "free volume" within the polymer structure, allowing the macromolecules greater mobility. This results in a softer, more easily deformable material.
A key advantage of sebacate esters like this compound is their ability to impart excellent flexibility at low temperatures. This is a critical property for applications in environments where materials are exposed to cold conditions, preventing them from becoming brittle and failing. For instance, while specific data for this compound is proprietary, studies on the closely related dibutyl sebacate (DBS) in Poly(vinyl chloride) (PVC) demonstrate a significant improvement in mechanical properties. PVC plasticized with DBS shows a high extension of 350% and a breaking stress of 15.7 MPa, indicating a material that is both flexible and strong. nih.govresearchgate.net The Shore A hardness of DBS-plasticized PVC is around 80.2, which is softer and more flexible compared to PVC plasticized with some conventional phthalates. nih.gov This enhancement in pliability does not come at the cost of durability; the inherent properties of sebacates contribute to good resistance to extraction and migration, ensuring the long-term stability of the plasticized material. nih.gov
The addition of plasticizers like sebacates generally leads to a decrease in tensile strength and Young's modulus, but a significant increase in the elongation at break, which is indicative of enhanced flexibility. researchgate.net This trade-off is a fundamental aspect of plasticization, allowing for the tailoring of a polymer's mechanical response to suit specific application requirements.
Compatibility Studies with Polymer Systems (e.g., PVC, Cellulose (B213188) Esters, Styrene (B11656) Resins, Synthetic Rubbers)
The effectiveness of a plasticizer is heavily dependent on its compatibility with the host polymer. This compound and its analogues have been studied for their compatibility with a variety of polymer systems.
Poly(vinyl chloride) (PVC): this compound is frequently used as a plasticizer for PVC. mdpi.com Studies have shown that sebacates interact favorably with PVC, enhancing its flexibility and durability. mdpi.com The physicochemical compatibility can be estimated by comparing the Hansen solubility parameters of the plasticizer and the polymer. nih.gov The similarity in these parameters for sebacates and PVC indicates good miscibility. However, some compatibility charts rate dinonyl phthalate (B1215562) (a related plasticizer) as having poor to moderate compatibility with PVC at elevated temperatures, suggesting that application conditions are a critical factor. scielo.br
Cellulose Esters: Cellulose esters, such as cellulose acetate (B1210297) butyrate (B1204436) (CAB), are another class of polymers where sebacates find application. schem.netmdpi.com The butyryl content in CAB influences its compatibility with plasticizers; higher butyryl content generally leads to wider solvent and plasticizer compatibility. mdpi.com Dibutyl sebacate is known to be compatible with cellulose acetate butyrate and cellulose acetate propionate. schem.net The addition of plasticizers to cellulose esters generally reduces tensile strength and Young's modulus while increasing elongation at break, effectively making the material more flexible. researchgate.net
Styrene Resins: While polystyrene is often internally flexibilized with butadiene rubber, conventional plasticizers can be used to further increase flexibility. researchgate.net Diisooctyl sebacate, a compound structurally similar to this compound, is noted for its use as a plasticizer for styrene resins. aucklandcity.govt.nz
Synthetic Rubbers: Sebacate esters are well-regarded for their use in synthetic rubbers, particularly where cold resistance is important. schem.netkinampark.com They are known to be compatible with nitrile rubber and neoprene. schem.net The compatibility of plasticizers with rubbers like EPDM (ethylene propylene (B89431) diene monomer) has been studied, with dioctyl sebacate showing an effect on the glass transition temperature, indicating interaction with the polymer. google.com However, compatibility can be complex, with some charts indicating that dibenzyl sebacate (another sebacate ester) has poor to moderate compatibility with various rubbers like SBR, Butyl, and Neoprene. mdpi.com
| Polymer System | Compatibility with Sebacates (General) | Key Findings/Applications |
|---|---|---|
| Poly(vinyl chloride) (PVC) | Good to Moderate | Enhances low-temperature flexibility and durability. nih.govmdpi.com Compatibility can be temperature-dependent. scielo.br |
| Cellulose Esters (e.g., CAB) | Good | Used to increase flexibility and toughness. schem.netmdpi.com Compatibility is influenced by the ester's acyl group. mdpi.com |
| Styrene Resins | Compatible | Used to increase flexibility. researchgate.netaucklandcity.govt.nz |
| Synthetic Rubbers (e.g., Nitrile, Neoprene) | Good to Moderate | Imparts cold resistance. schem.net Compatibility can vary significantly with the specific rubber and sebacate ester. mdpi.com |
Sebacate-Based Co-polymers in Biomaterial Science
The versatility of sebacic acid extends beyond its use in plasticizers. It serves as a monomer in the synthesis of biodegradable and biocompatible polymers, which are of great interest in the field of biomaterial science for applications such as tissue engineering and drug delivery.
Poly(glycerol sebacate) (PGS) and its Derivatives
Poly(glycerol sebacate) (PGS) is a tough, biodegradable elastomer synthesized from the polycondensation of glycerol (B35011) and sebacic acid. researchgate.netualberta.ca Its biocompatibility, tunable mechanical properties, and biodegradability make it a highly attractive material for soft tissue engineering. researchgate.netualberta.caingentaconnect.com PGS can be modified to create a range of derivatives with tailored properties for specific biomedical applications. ualberta.cafrontiersin.org
Synthetic Approaches for PGS and Modified PGS
Several synthetic methods have been developed for the production of PGS and its derivatives, each with its own advantages and influencing the final properties of the polymer.
Thermal Polycondensation: This is the conventional and most common method for PGS synthesis. researchgate.netnih.govresearchgate.net It involves a two-step process: a pre-polymerization step at elevated temperatures (around 120-150°C) under an inert atmosphere, followed by a curing step under vacuum to induce crosslinking. researchgate.netnih.gov This method is energy-intensive and time-consuming. nih.govresearchgate.net
Microwave-Assisted Synthesis: To reduce the long reaction times of conventional synthesis, microwave-assisted polymerization has been explored. researchgate.netnih.gov This method can significantly shorten the pre-polymerization time, for example, 15 minutes of microwave irradiation can be as effective as 6 hours of conventional heating. ingentaconnect.comnih.gov However, this rapid synthesis can lead to a greater loss of the volatile glycerol monomer, altering the monomer ratio and resulting in a more rigid PGS. ingentaconnect.comnih.gov
Enzymatic Synthesis: Enzymatic catalysis, often using Candida antarctica lipase (B570770) B (CALB), offers a greener alternative to traditional methods. researchgate.net This approach can be performed at lower temperatures and can lead to a higher molecular weight and less branched pre-polymer compared to thermal methods. researchgate.net
Synthesis of PGS Derivatives: PGS can be chemically modified to create derivatives with enhanced properties. For example, PGS can be copolymerized with poly(ethylene glycol) (PEG) to form amphiphilic block copolymers with increased hydrophilicity. nih.gov Another approach is the methacrylation of PGS to introduce photoreactive groups, allowing for UV-crosslinking. researchgate.net
| Synthetic Approach | Description | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Thermal Polycondensation | Two-step process of pre-polymerization and vacuum curing at high temperatures. researchgate.netnih.gov | Well-established and widely used. | Time-consuming and energy-intensive. nih.govresearchgate.net |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate the polymerization reaction. researchgate.netnih.gov | Significantly reduces reaction time. ingentaconnect.comnih.gov | Can lead to significant glycerol loss and a more rigid polymer. ingentaconnect.comnih.gov |
| Enzymatic Synthesis | Utilizes enzymes like lipase to catalyze the polymerization. researchgate.net | Milder reaction conditions, can produce higher molecular weight pre-polymers. researchgate.net | May require longer reaction times than microwave-assisted methods. |
| Derivatization (e.g., with PEG, Methacrylate) | Chemical modification of the PGS backbone to introduce new functional groups. researchgate.netnih.gov | Allows for fine-tuning of properties like hydrophilicity and crosslinking mechanism. | Adds complexity to the synthesis process. |
Crosslinking Density and its Impact on Polymer Characteristics
The mechanical properties of PGS are highly tunable and are primarily governed by the crosslinking density of the polymer network. researchgate.netnih.gov The degree of crosslinking is controlled by the synthesis conditions, particularly the curing time and temperature. nih.gov
An increase in the crosslinking density, typically achieved by longer curing times or higher curing temperatures, leads to a stiffer and stronger material. nih.gov This is reflected in a higher Young's modulus and ultimate tensile strength. researchgate.net Conversely, a higher crosslinking density results in a decrease in the elongation at break, meaning the material becomes less elastic. researchgate.netnih.gov For example, increasing the curing time for a PGS membrane from 10 to 14 hours results in an elastomer with a higher crosslink density, increased tensile strength, and lower elasticity. nih.gov
The introduction of co-monomers or crosslinking agents can also significantly impact the crosslinking density and, consequently, the mechanical properties. The addition of PEG to the PGS backbone reduces the number of available hydroxyl groups for crosslinking, leading to a decrease in crosslinking density and a softer, more elastic material. nih.gov Conversely, using a more reactive crosslinker like citric acid can significantly reduce the required curing time to achieve a desired modulus and allows for the tuning of mechanical properties by varying the citrate (B86180) content.
The ability to precisely control the crosslinking density allows for the fabrication of PGS-based biomaterials with mechanical properties that can be tailored to match those of specific soft tissues, which is a critical requirement for successful tissue engineering applications. ualberta.ca
| Parameter | Effect on Crosslinking Density | Impact on Mechanical Properties |
|---|---|---|
| Increased Curing Time/Temperature | Increases | Higher Young's modulus and tensile strength; lower elongation at break. researchgate.netnih.gov |
| Addition of PEG | Decreases | Lower Young's modulus, tensile strength, and toughness; increased flexibility. nih.gov |
| Addition of Citric Acid (as crosslinker) | Increases (for a given time) | Higher Young's modulus and lower strain at break with increased citrate content. |
Elastomeric Properties and Their Tailoring in PGS-Based Materials
Poly(glycerol sebacate) (PGS) is a biodegradable elastomer synthesized from glycerol and sebacic acid. frontiersin.orgmdpi.com Its elastomeric properties are a key feature for its use in soft tissue engineering, as it can mimic the mechanical characteristics of natural tissues. rsc.org The mechanical properties of PGS, such as its Young's modulus and elongation at break, can be tailored by controlling the crosslinking density during synthesis. mdpi.com This is typically achieved by adjusting the curing time and temperature. researchgate.net For instance, longer curing times at elevated temperatures generally lead to a higher crosslink density, resulting in increased tensile strength and reduced elasticity. frontiersin.org
The introduction of plasticizers is a common method to modify the flexibility and workability of polymers. In the context of PGS-based materials, a plasticizer like this compound could be integrated into the polymer matrix to reduce intermolecular forces, thereby increasing flexibility. While direct studies detailing the use of this compound specifically with PGS are not prevalent in the provided search results, the principle of using sebacate esters as plasticizers is well-established. jst.go.jp The tailoring of elastomeric properties in PGS has been demonstrated through copolymerization with other polymers like poly(ethylene glycol) (PEG) to create materials with a wide range of mechanical characteristics. rsc.org
Table 1: Mechanical Properties of Various PGS Formulations
| Formulation | Young's Modulus (MPa) | Elongation at Break (%) | Ultimate Tensile Strength (MPa) | Citation |
|---|---|---|---|---|
| PGS (standard) | 0.03 - 1.4 | 125 - 265 | > 0.2 | mdpi.com |
| PGSA | 0.15 - 30 | 5 - 200 | - | frontiersin.org |
| Crosslinked PSeD | 1.57 ± 0.48 | 409 ± 29 | 1.83 ± 0.06 | mdpi.com |
Biocompatibility Assessments of Sebacate Polymers
The biocompatibility of sebacate polymers, particularly PGS, is a cornerstone of their application in the biomedical field. PGS degrades hydrolytically into glycerol and sebacic acid, both of which are natural metabolites in the human body, contributing to its high biocompatibility. In vitro studies have shown that PGS is non-cytotoxic, and in vivo studies have indicated that it elicits a minimal inflammatory response with little fibrous capsule formation. nih.gov
Assessments have been conducted on various cell lines, including fibroblasts, endothelial cells, and Schwann cells, demonstrating good cytocompatibility. mdpi.comnih.gov For example, PGS has been shown to have no negative effects on Schwann cell metabolic activity, attachment, or proliferation and does not induce apoptosis. nih.gov In fact, its in vitro effects were found to be comparable or even superior to poly(lactide-co-glycolide) (PLGA), a widely used biomaterial. nih.gov The favorable in vivo tissue response profile, characterized by significantly less inflammation and fibrosis compared to PLGA, further underscores its suitability for biomedical applications. nih.gov Copolymers of PGS have also been developed to enhance properties like hydrophilicity, which can further improve cell adhesion and proliferation. rsc.org
Application in Tissue Engineering Scaffolds
The tunable mechanical properties and biocompatibility of sebacate polymers make them excellent candidates for tissue engineering scaffolds. mdpi.comnih.gov PGS has been extensively investigated for the regeneration of various soft tissues, including cardiovascular, nerve, and cartilage tissues. nih.govgminsights.com The elastomeric nature of PGS allows it to be used in dynamic mechanical environments, such as the cardiovascular system.
PGS can be fabricated into porous scaffolds that support cell attachment, proliferation, and differentiation, providing a framework for tissue repair and regeneration. mdpi.commdpi.com The porosity and architecture of these scaffolds can be controlled to meet the specific requirements of different tissues. mdpi.com For instance, PGS has been used to create scaffolds for bone tissue engineering, where the scaffold's microarchitecture influences the osteogenesis of mesenchymal stem cells. mdpi.comnih.gov Furthermore, PGS can be functionalized with other materials, such as a decellularized bone extracellular matrix, to enhance its osteoinductive potential. mdpi.com
Hydrogel and Fiber Formation from Sebacate Copolymers
To overcome some limitations of PGS, such as its hydrophobicity and the need for high-temperature curing, copolymers have been developed to form hydrogels and fibers. arxiv.orgtandfonline.comnih.gov By copolymerizing PGS with hydrophilic polymers like poly(ethylene glycol) (PEG), it is possible to create amphiphilic copolymers that can form hydrogels. nih.gov These hydrogels exhibit high swelling, flexibility, and pH-responsive behaviors, making them suitable for various bioapplications. nih.gov
Furthermore, photocurable derivatives of PGS have been synthesized, allowing for the formation of crosslinked networks at room temperature. tandfonline.commdpi.com This is particularly advantageous for applications where in-situ gelation is required. frontiersin.org These photocurable copolymers can be processed into hydrogels and electrospun fibers. arxiv.orgmdpi.com The mechanical properties of these hydrogels can be enhanced by reinforcing them with electrospun nanofibers, creating composite materials with improved strength and elasticity. mdpi.comnih.gov
Drug Delivery System Formulations Incorporating Sebacate Esters
Sebacate esters and polymers derived from sebacic acid have shown significant promise in the formulation of drug delivery systems. nih.gov The biocompatibility and tunable degradation rates of materials like PGS make them suitable for controlled drug release. The degradation of PGS occurs via surface erosion, which is ideal for protecting water-vulnerable drugs and enabling a more flexible drug delivery profile. rsc.org
While direct mentions of this compound in specific drug delivery formulations are sparse in the provided results, the use of sebacate esters as a class of compounds in such systems is noted. For example, dinalbuphine sebacate is a prodrug designed for extended pain relief, where the sebacate moiety enhances lipophilicity for sustained release of the active drug, nalbuphine. patsnap.com This highlights the role of sebacate esters in modifying the pharmacokinetic profiles of drugs. Furthermore, PGS nanoparticles have been developed as carriers for anti-cancer drugs like 5-fluorouracil, demonstrating their potential to improve the efficacy of drug delivery to tumor sites. rsc.org
Coating Applications for Biomedical Implants (e.g., Stents)
The elastomeric and biocompatible properties of PGS make it a suitable material for coating biomedical implants, such as stents. gminsights.comnih.gov PGS coatings can improve the biocompatibility of the implant surface and can be formulated to provide controlled drug release. gminsights.com An electrospray coating of PGS on metal stents has been demonstrated, with the ability to control the surface morphology and thickness of the coating. nih.gov
The use of PGS as a coating is advantageous because it degrades by surface erosion, which can help in maintaining an intact residual layer during the degradation of the outer layers, thereby protecting the underlying implant material. acs.org This is particularly relevant for biodegradable implants like those made from magnesium alloys. acs.org
Other Sebacate-Containing Polymeric Systems (e.g., Poly(butylene sebacate-co-terephthalate))
Besides PGS, other sebacate-containing polymeric systems have been developed for various applications. One such example is Poly(butylene sebacate-co-terephthalate) (PBSeT), a biodegradable and flexible biopolymer. mdpi.com PBSeT is synthesized from biomass-based sebacic acid and can be seen as a bio-based alternative to petroleum-based polymers like poly(butylene adipate-co-terephthalate) (PBAT). mdpi.comnih.gov
PBSeT exhibits good elastomeric properties, with some formulations showing an elongation at break value of over 1600%. researchgate.netmdpi.com The properties of PBSeT can be tuned by varying the ratio of sebacic acid to terephthalate (B1205515) units. researchgate.netmdpi.com Increasing the aromatic content generally increases the tensile strength but decreases the elongation properties. researchgate.netmdpi.com The properties of PBSeT can be further enhanced through methods like solid-state polymerization, which can increase its crystallinity and thermal stability. mdpi.com
Table 2: Properties of PBSeT with Varying Monomer Ratios
| Sample (Sebacic acid:Dimethyl terephthalate) | Molecular Weight (Mw, g/mol) | Elongation at Break (%) | Key Property | Citation |
|---|---|---|---|---|
| PBSeT64 (6:4) | - | > 1600 | Amorphous, elastomeric | researchgate.netmdpi.com |
| PBSeT (various ratios) | 88,700 - 154,900 | - | High molecular weight | researchgate.netmdpi.com |
Polymer Inclusion Membranes (PIMs) Research Involving Sebacate Plasticizers
Polymer Inclusion Membranes (PIMs) are a specialized type of liquid membrane where a carrier (extractant) is immobilized within a polymer matrix. A plasticizer is often incorporated into the PIM formulation to increase the flexibility of the polymer chains, reduce the membrane's glass transition temperature, and facilitate the diffusion of the carrier-metal complex, thereby enhancing transport efficiency. mdpi.commdpi.comchalcogen.ro Sebacate esters represent a class of plasticizers that have been explored in PIM research, often highlighted as more environmentally friendly alternatives to commonly used phthalates. mdpi.com
While a variety of sebacate esters exist, detailed research focusing specifically on this compound within PIMs is limited in publicly available literature. However, extensive studies have been conducted on other sebacate plasticizers, particularly dibutyl sebacate (DBS) and dioctyl sebacate (DOS), providing valuable insights into the contributions of this class of compounds to polymer science applications.
Detailed Research Findings
Research has demonstrated that the choice of plasticizer significantly influences the mechanical properties and transport performance of PIMs. Sebacates have been evaluated in membranes typically composed of cellulose triacetate (CTA) or poly(vinyl chloride) (PVC) for the selective separation of heavy metal ions. mdpi.comresearchgate.net
A comparative study investigated the effect of several plasticizers, including dioctyl sebacate (DOS) and dibutyl sebacate (DBS), on the transport of mercury(II) using a PIM composed of 50% cellulose triacetate (CTA), 30% trioctylmethylammonium thiosalicylate (TOMATS) as the carrier, and 20% plasticizer. The results showed that the PIM plasticized with DBS achieved quantitative transport (100%) of Hg(II) from the feed phase to the receiving phase within 24 hours. In contrast, the membrane using DOS as the plasticizer exhibited a lower transport efficiency, in the range of 63–84% under the same conditions. mdpi.com
Another study focused on developing an efficient PIM for monitoring cadmium (Cd) in seawater. The research team tested PIMs made of CTA with the ionic liquid trihexyl(tetradecyl)phosphonium chloride (THTDPCl) as the carrier. To improve transport efficiency, different plasticizers were used. In an experiment to enhance metal release into the stripping phase, a membrane composition of 50% CTA, 10% THTDPCl, and 40% dibutyl sebacate (DBS) was evaluated. This PIM successfully transported 93% of the initial cadmium from the feed to the stripping phase after 24 hours. mdpi.comsemanticscholar.org This demonstrates the effectiveness of DBS in creating a PIM with high transport efficiency for specific heavy metals.
Table 1: Properties of Sebacate Plasticizers Used in PIM Research
This table is interactive. Users can sort and filter the data.
| Plasticizer | Abbreviation | Viscosity (cP at 25°C) | Dielectric Constant | Source(s) |
| Dibutyl sebacate | DBS | 9.5 | 4.5 | mdpi.com |
| Dioctyl sebacate | DOS | 16.7 | 3.9 | mdpi.com |
Table 2: Performance Data of PIMs Containing Sebacate Plasticizers
This table is interactive. Users can sort and filter the data.
| Polymer | Carrier | Plasticizer (wt%) | Target Ion | Transport Efficiency (%) (Time) | Source(s) |
| Cellulose Triacetate (CTA) | Trioctylmethylammonium Thiosalicylate (TOMATS) | Dibutyl sebacate (20%) | Hg(II) | 100% (24 h) | mdpi.com |
| Cellulose Triacetate (CTA) | Trioctylmethylammonium Thiosalicylate (TOMATS) | Dioctyl sebacate (20%) | Hg(II) | 63-84% (24 h) | mdpi.com |
| Cellulose Triacetate (CTA) | Trihexyl(tetradecyl)phosphonium chloride (THTDPCl) | Dibutyl sebacate (40%) | Cd(II) | 93% (24 h) | mdpi.comsemanticscholar.org |
Tribological and Lubricant Science Investigations of Dinonyl Sebacate
Dinonyl Sebacate (B1225510) as a Synthetic Lubricant Base Stock Component
Dinonyl sebacate (DNS) is a synthetic ester utilized as a base stock component in high-performance lubricants. As a member of the dibasic acid ester family, it is synthesized from the esterification of sebacic acid, a straight-chain dibasic acid, and nonyl alcohol. dtic.mil The molecular structure of diesters like DNS, characterized by two ester groups, contributes to their desirable properties as lubricant base stocks. cnlubricantadditive.com The choice of the acid and alcohol components is critical in determining the final characteristics of the ester, such as its viscosity, low-temperature fluidity, volatility, and thermal stability. researchgate.net
Sebacate esters, in general, are recognized for their application in lubricants intended for use across a wide temperature spectrum, owing to a favorable combination of properties. dtic.mil Compared to conventional mineral oils, synthetic esters like this compound exhibit higher polarity. This polarity results in superior solvency for additives and better sludge dispersancy. researchgate.net The extended alkyl chains of this compound contribute to reduced volatility and enhanced stability, making it a critical component in industrial applications that require high thermal endurance. These esters are often employed in demanding applications, including the formulation of greases and industrial oils where consistent performance is essential. emeryoleo.com
The general properties of sebacate esters as lubricant base stocks are well-documented, highlighting their role in formulating advanced lubricants. researchgate.net Their characteristics make them a suitable choice for applications requiring high stability and reliable lubrication.
Table 1: General Properties of Sebacate Esters as Lubricant Base Stocks (Note: Data is representative of sebacate esters, including close analogs like dioctyl and iso-tridecyl sebacate, to illustrate typical performance.)
| Property | Typical Value/Characteristic | Source |
| Viscosity Index (VI) | High, generally >140 | researchgate.netemeryoleo.com |
| Pour Point | Very Low, can be ≤ -50°C | researchgate.netemeryoleo.com |
| Thermal-Oxidative Stability | Good to Excellent | researchgate.netlehvoss.it |
| Volatility | Low | researchgate.net |
| Additive Solvency | Superior due to polarity | researchgate.net |
| Lubricity | Excellent | researchgate.netemeryoleo.com |
Performance Characteristics in Lubricant Formulations
A key performance advantage of this compound and other sebacate esters is their excellent behavior at low temperatures. emeryoleo.com This characteristic is crucial for lubricants used in environments with wide temperature fluctuations, such as in aviation and automotive applications. dtic.milresearchgate.net The low-temperature fluidity of these esters is quantified by their very low pour points, which is the lowest temperature at which the oil will still flow. researchgate.net
Research and industrial applications show that this compound is specifically used in grease formulations to improve low-temperature properties. Studies on chemically similar diesters, such as dibutyl sebacate (DBS) and di-2-ethylhexyl sebacate (DEHS), further confirm the exceptional low-temperature capabilities of this class of compounds. emeryoleo.comatamanchemicals.com For instance, DEHS is reported to have a pour point of -70°C or lower. emeryoleo.com This performance is attributed to the molecular structure of the branched alkyl chains, which hinder the formation of wax crystals that can cause lubricants to solidify at low temperatures. researchgate.net The ability of these esters to maintain fluidity in cold conditions ensures proper lubrication of critical components during start-up and operation in frigid environments, preventing wear that can be exacerbated by inadequate oil flow. researchgate.net
Table 2: Low-Temperature Properties of Various Sebacate Esters
| Ester | Pour Point (°C) | Source |
| Di-2-ethylhexyl Sebacate | ≤ -70 | emeryoleo.com |
| Iso-C13H27 Sebacate | -52 | researchgate.net |
| 2-Ethylhexyl Sebacate | Very Low | lehvoss.it |
Synthetic esters like this compound generally exhibit good thermal and oxidative stability, which is a significant advantage over traditional mineral oils. cnlubricantadditive.comlehvoss.it However, for high-temperature applications, their intrinsic stability is often enhanced by the addition of antioxidants to prevent premature degradation. cnlubricantadditive.comresearchgate.net The oxidation of an ester lubricant can lead to the formation of acids, sludge, and deposits, which increase viscosity and cause corrosion and wear of metal parts. researchgate.net
Studies on dioctyl sebacate (a close analog of DNS) have explored the mechanisms of oxidative degradation and the effects of various antioxidants. researchgate.netresearchgate.net The oxidation process for di-2-ethylhexyl sebacate (DEHS) has been shown to involve hydrolysis and oxidation reactions, producing degradation products such as alcohols and monoesters. researchgate.net Interestingly, while the initial formation of hydroperoxides can worsen the lubricant's properties, the subsequent formation of more polar compounds can, in some cases, improve anti-wear and friction-reducing characteristics. researchgate.net
The effectiveness of lubricant formulations is highly dependent on the synergy between the base stock and antioxidant additives. Research has shown that combinations of different types of antioxidants can produce synergistic effects, significantly improving the oxidation stability of the ester oil. researchgate.net For example, a combination of a hindered bis-phenol (HP), octylated phenyl-alpha-naphthylamine (OPANA), and a tolutriazole derivative (TZ) was found to exhibit the highest synergistic antioxidant activity in dioctyl sebacate. researchgate.net Conversely, some combinations, like those involving octylated diphenylamine (B1679370) (ODPA), can show antagonistic effects. researchgate.net The performance of these antioxidant packages is often evaluated using methods like the Rotary Bomb Oxidation Test (RBOT) and Pressure Differential Scanning Calorimetry (PDSC), which measure the oxidation induction time. researchgate.nettainstruments.com
Table 3: Antioxidant Performance in Dioctyl Sebacate Oil (RBOT)
| Antioxidant Combination | Result | Source |
| Dioctyl Sebacate (Base Oil) | Baseline | researchgate.net |
| + Hindered Bis-Phenol (HP) | Improved Stability | researchgate.net |
| + Octylated Diphenylamine (ODPA) | Antagonistic Effect Observed | researchgate.net |
| + HP:OPANA:TZ Combination | Highest Synergistic Activity | researchgate.net |
Low-Temperature Performance Studies
Tribological Behavior and Wear Mechanisms
The tribological performance of this compound is rooted in the inherent polarity of its ester molecules. cnlubricantadditive.com This polarity promotes the adsorption of the lubricant molecules onto metal surfaces, forming a durable and high-strength boundary film. cnlubricantadditive.comresearchgate.net This adsorbed layer acts as a protective barrier between moving surfaces, effectively reducing the coefficient of friction and preventing direct metal-to-metal contact. cnlubricantadditive.com
Investigations into the tribological behavior of di(2-ethylhexyl) sebacate (DEHS) reveal that the formation of this boundary film is a rapid process, occurring within the first 40 seconds of friction. researchgate.net The chemical transformation of the lubricant molecules at the frictional interface is accelerated by the presence of unoxidized iron on the wear track. researchgate.net
Furthermore, the decomposition of the ester under tribological stress can contribute to friction reduction. researchgate.net Studies have shown that under lubrication with dioctyl sebacate (DOS), wear debris consisting of nano-sized iron oxide (Fe₃O₄) particles coated with carbonaceous matter can be generated. researchgate.net This debris can fill in the grooves of the steel surfaces, forming a tribofilm that acts as a solid lubricant, thereby enhancing the lubricating effect. researchgate.net As the ester oxidizes during use, the resulting high-polarity products, such as acids and alcohols, can also significantly improve the anti-wear and friction-reducing properties of the lubricant. researchgate.net
The tribological properties of this compound base oils can be significantly enhanced through the incorporation of additives, particularly nanoparticles. mdpi.comresearchgate.net Nanoparticles function as lubricant additives through several mechanisms, including a rolling/sliding effect between surfaces, the formation of a protective film, and a mending effect on worn surfaces. jocpr.com
Research has specifically highlighted the effective interaction between dioctyl sebacate and molybdenum disulfide (MoS₂) nanoparticles. mdpi.comuq.edu.au Studies demonstrate the formation of an adsorption film of MoS₂ nanoparticles and the ester on steel surfaces, which works to alleviate both friction and wear. mdpi.comuq.edu.au The effectiveness of nanoparticle dispersion is crucial, often requiring the use of dispersants to prevent agglomeration and ensure a stable suspension in the base oil. researchgate.net
The synergy between the nanoparticle additive and the ester base stock is key to improved performance. The nanoparticles can become deposited on the friction surfaces, creating a tribo-film that reduces shearing resistance. jocpr.com For example, the addition of MoS₂/C₆₀ nanocomposites as an additive in dioctyl sebacate has been studied to improve tribological performance. researchgate.net The concentration of the nanoparticle additive is a critical factor; an optimal concentration exists to achieve the maximum reduction in friction and wear, as adding more nanoparticles does not necessarily lead to further improvement. mdpi.com
Friction Reduction Mechanisms
Advanced Lubricant System Design Incorporating Sebacate Esters
The formulation of advanced lubricants is a complex process involving the careful selection of base oils and additives to achieve specific performance characteristics. Sebacate esters, including this compound, are highly valued as synthetic base stocks due to their favorable properties, such as good thermal stability, high viscosity indices, and excellent low-temperature fluidity. researchgate.net The design of high-performance lubricant systems often involves incorporating these esters with a synergistic blend of additives to enhance properties like oxidation resistance, wear protection, and corrosion inhibition.
Research into lubricant systems based on sebacate esters demonstrates that performance is not merely a sum of the individual components but is greatly influenced by the interactions between the base fluid and the additive package. The inherent polarity of ester molecules, such as this compound, allows for good solubility of additives, which can lead to significant performance improvements even at low concentrations. google.com
A critical aspect of designing lubricants for high-temperature applications is managing oxidative degradation. Studies on bis(2-ethylhexyl) sebacate (dioctyl sebacate or DOS), a structurally similar compound to this compound, show that without antioxidants, the ester rapidly reacts with oxygen at elevated temperatures. dtic.mil The introduction of antioxidant additives is therefore essential. Research has shown that amine-type antioxidants, such as phenothiazine (B1677639) and various diphenylamines, are particularly effective in preventing the oxidation of sebacate esters at high temperatures. dtic.milresearchgate.net The effectiveness of these antioxidants is often measured by the change in viscosity and the formation of acidic byproducts over time during oxidation tests. dtic.mil
Furthermore, synergistic effects are often observed when multiple additives are used in combination. For instance, studies on dioctyl sebacate oil have explored the interactions between different types of antioxidants, such as hindered phenols, octylated diphenylamine, and octylated phenyl-alpha-naphthylamine. researchgate.net The results indicate that specific combinations can provide significantly higher antioxidant activity than any single additive used alone. researchgate.net
In addition to oxidation stability, enhancing anti-wear and extreme pressure properties is crucial for many lubricant applications. Borate (B1201080) esters have been investigated as sulfur- and phosphorus-free additives in dioctyl sebacate. rsc.org Research indicates that the effectiveness of such additives can be highly dependent on the base oil. While a specific N-containing borate ester showed good anti-wear properties in paraffinic and poly-alpha-olefin (PAO) base oils, its performance decreased when added to dioctyl sebacate, suggesting an antagonistic interaction or a different lubrication mechanism in the ester base oil. rsc.org
Grease formulations represent another area of advanced lubricant design where sebacate esters are employed. This compound is used in grease formulations along with anti-corrosive agents like dinonyl naphthalene (B1677914) sulfonate to enhance low-temperature performance and reduce wear. The properties of greases based on sebacate esters are also heavily influenced by the thickener used. Studies have been conducted on greases using dioctyl sebacate as the base oil with polyurea thickeners derived from different amines. The structure of these thickeners was found to have a significant impact on the grease's rheological properties and anti-wear activity. researchgate.net
The following tables present research findings from studies on sebacate esters and their performance in various lubricant systems.
Table 1: Physicochemical and Tribological Properties of Various Sebacate Esters This table compiles data from studies on different sebacate esters to illustrate how the alcohol and acid structure influences key lubricant properties.
| Ester Name | Kinematic Viscosity @ 40°C (cSt) | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index | Pour Point (°C) | Flash Point (°C) | Oxidative Stability (°C) |
|---|---|---|---|---|---|---|
| Dibutyl Sebacate | 17.69 | 3.99 | 124 | -20 | 167 | - |
| Dihexyl Sebacate | - | - | - | 8 | - | - |
| Diheptyl Sebacate | 6.59 | 2.10 | 122 | -9 | 183 | - |
| Dioctyl Sebacate (DOS) | 5.88 | 2.00 | 146 | 15 | 210 | 290 |
| Di-2-ethylhexanol Sebacate (D2EHS) | - | - | - | -60 | - | - |
Data sourced from multiple studies. researchgate.netakademisains.gov.my Note: Direct data for this compound was not available in the cited research for all parameters.
Table 2: Performance of Antioxidant Additives in Dioctyl Sebacate (DOS) Base Oil This table summarizes the synergistic and antagonistic effects of different antioxidant combinations in DOS, evaluated by the Rotary Bomb Oxidation Test (RBOT), which measures the oxidation induction time (OIT).
| Base Oil | Additive(s) (Concentration) | Test Type | Oxidation Induction Time (OIT) (min) | Effect |
|---|---|---|---|---|
| DOS | None | Isothermal | 25 | - |
| DOS | Hindered Bis-Phenol (HP) | Isothermal | 45 | - |
| DOS | Octylated Diphenylamine (ODPA) | Isothermal | 110 | - |
| DOS | Octylated Phenyl-alpha-naphthylamine (OPANA) | Isothermal | 140 | - |
| DOS | Tolutriazole Derivative (TZ) | Isothermal | 30 | - |
| DOS | HP + OPANA + TZ | Isothermal | 250 | Synergistic |
| DOS | HP + ODPA + OPANA + TZ | Isothermal | 230 | Antagonistic (vs. HP+OPANA+TZ) |
Table 3: Tribological Performance of a Borate Ester Additive in Different Base Oils This table shows the anti-wear properties of a synthesized N-containing borate ester (DEBE) in various base oils, as indicated by the wear scar diameter (WSD) from a four-ball test. A smaller WSD indicates better anti-wear performance.
| Base Oil | Additive (1.0 wt%) | Average Wear Scar Diameter (WSD) (mm) |
|---|---|---|
| Liquid Paraffin (LP) | None | 0.81 |
| Liquid Paraffin (LP) | DEBE | 0.49 |
| Poly-alpha-olefin (PAO) | None | 0.76 |
| Poly-alpha-olefin (PAO) | DEBE | 0.55 |
| Dioctyl Sebacate (DIOS) | None | 0.65 |
| Dioctyl Sebacate (DIOS) | DEBE | 0.70 |
Data sourced from a study on a novel borate ester additive. rsc.org The results highlight that the additive's effectiveness varies significantly with the base oil, showing reduced anti-wear ability in dioctyl sebacate under the tested conditions.
Environmental Fate, Transport, and Degradation Pathways of Dinonyl Sebacate
Biodegradation Mechanisms and Rates
The biodegradation of sebacate (B1225510) esters, including dinonyl sebacate, is a critical process in determining their environmental persistence. Sebacates are generally considered to be more biodegradable than some other types of plasticizers, such as phthalates. The primary mechanism for the breakdown of these compounds in the environment is through biological activity. atamanchemicals.com
The biodegradation of this compound is initiated by the enzymatic hydrolysis of its ester bonds. numberanalytics.com This reaction is catalyzed by enzymes such as lipases, which are ubiquitous in the environment and produced by a wide range of microorganisms, including bacteria and fungi. atamanchemicals.comnumberanalytics.comnih.gov Lipases cleave the ester linkages, breaking down this compound into its constituent components: sebacic acid and nonanol.
This process is not unique to this compound but is a common pathway for the degradation of other ester-based compounds. For instance, studies on analogous compounds like dibutyl sebacate have shown that they are readily biodegraded by pure cultures of bacteria and fungi. atamanchemicals.comatamanchemicals.com The enzymatic degradation process involves the enzyme binding to the polymer surface and catalyzing the hydrolytic cleavage of the ester bonds, leading to the formation of smaller, water-soluble oligomers and monomers that can be further metabolized by microorganisms. uc.edumdpi.com The rate of this enzymatic hydrolysis can be influenced by environmental factors such as temperature and pH. numberanalytics.com
In the context of polymeric materials where this compound might be used as a plasticizer, the degradation kinetics can be significantly influenced by the polymer matrix's properties, such as crosslink density. While direct studies on this compound's role in crosslinked systems are limited, research on related poly(glycerol sebacate) (PGS) elastomers provides valuable insights.
For PGS, an increase in crosslink density, typically achieved by extending the curing time, results in a stiffer and stronger material. nih.gov However, it has been observed that the in vivo degradation rate of PGS, which occurs primarily through surface erosion mediated by enzymatic activity, is not significantly dependent on the crosslink density. nih.gov This suggests that while mechanical properties are altered, the accessibility of the ester bonds to enzymatic attack at the surface remains relatively constant.
Structural modifications to the polymer backbone can also affect degradation rates. For example, the incorporation of other monomers, like lactic acid into a PGS matrix to form poly(glycerol-sebacate-lactic acid) (PGSL), can alter the degradation profile. Such modifications can change the hydrophilicity and the susceptibility of the ester bonds to hydrolysis, thereby tuning the degradation kinetics.
Table 1: Factors Influencing Degradation Kinetics
| Factor | Influence on Degradation | Relevant Findings |
|---|---|---|
| Enzyme Presence | Accelerates degradation through hydrolysis of ester bonds. | Lipases and other esterases are key enzymes. numberanalytics.comnih.gov |
| Crosslink Density | May not significantly alter surface erosion rates in some polymers. | In PGS, mass loss rates were not a function of curing time in enzymatic digestion studies. nih.gov |
| Structural Modification | Can be used to tune degradation rates. | Incorporation of lactic acid into PGS alters its degradation properties. |
The degradation of materials containing sebacate esters has been studied using various model systems.
In Vitro Models: These studies often involve incubating the material in a phosphate-buffered saline (PBS) solution at physiological temperature (37°C) to simulate body fluids. To accelerate degradation and mimic enzymatic action, enzymes like lipase (B570770) or cholesterol esterase are often added to the medium. nih.govuc.pt These systems have shown that while simple hydrolysis in PBS occurs, the presence of enzymes significantly accelerates the degradation process. nih.govuc.pt For example, in vitro studies on PGS have demonstrated a much slower degradation in PBS alone compared to when enzymes are present. uc.pt
In Vivo Models: Animal models, such as subcutaneous implantation in rats, are used to assess the biocompatibility and degradation of these materials in a living organism. nih.govnih.gov In vivo studies have revealed that the degradation of sebacate-based polymers like PGS is often faster than in in vitro PBS models without enzymes. sigmaaldrich.com This discrepancy is attributed to the rich enzymatic environment in vivo. For PGS, in vivo degradation is characterized by surface erosion, allowing the implant to maintain its structural integrity for a longer period. nih.gov
Table 2: Comparison of In Vitro and In Vivo Degradation of Sebacate-Based Polymers
| Model System | Key Characteristics | Typical Observations |
|---|---|---|
| In Vitro (PBS) | Simulates physiological pH and temperature. | Slow degradation, primarily through hydrolysis. uc.pt |
| In Vitro (PBS + Enzymes) | Mimics enzymatic degradation pathways. | Significantly faster degradation compared to PBS alone. nih.govuc.pt |
| In Vivo (Animal Implantation) | Represents the complex biological environment. | Faster degradation than in vitro models without enzymes, often by surface erosion. nih.govsigmaaldrich.com |
Influence of Crosslink Density and Structural Modifications on Degradation Kinetics
Environmental Distribution and Partitioning Studies
The distribution of this compound in the environment is dictated by its tendency to move between air, water, soil, and sediment. This partitioning behavior is influenced by its physical and chemical properties, such as water solubility and vapor pressure. itrcweb.org
Due to its low water solubility, this compound is expected to adsorb to organic matter in soil and sediment. atamanchemicals.com This process, known as sorption, reduces its concentration in the water column and limits its mobility in the environment. The tendency of a chemical to adsorb is often estimated by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). For analogous compounds like dibutyl sebacate, the estimated Koc value suggests that it is expected to adsorb to suspended solids and sediment in water. atamanchemicals.comatamanchemicals.com This adsorption to particulate matter means that sediments can act as a sink for these compounds in aquatic environments. atamanchemicals.com
Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. The potential for a chemical to volatilize from water is often estimated using its Henry's Law constant. For compounds with a low Henry's Law constant, volatilization from water surfaces is not expected to be a significant fate process. atamanchemicals.com
Based on data for analogous sebacates like dibutyl sebacate, which has a low estimated Henry's Law constant, this compound is not expected to significantly volatilize from water or moist soil surfaces. atamanchemicals.comatamanchemicals.com Similarly, its low vapor pressure suggests that volatilization from dry soil surfaces would also be negligible. atamanchemicals.com
Bioconcentration Potential in Aquatic Organisms
The bioconcentration potential of a chemical substance refers to its accumulation in an aquatic organism from the surrounding water. This process is a key consideration in environmental risk assessment as it can lead to the transfer of chemicals through the food web. The bioconcentration factor (BCF) is a critical metric used to quantify this potential, representing the ratio of the concentration of a chemical in an organism to its concentration in the water at a steady state.
For a related compound, dibutyl sebacate (DBS), an estimated BCF of 77 has been reported. atamanchemicals.com This value suggests a moderate potential for bioconcentration in aquatic organisms. atamanchemicals.com Given the larger size of the nonyl alkyl chains in this compound compared to the butyl chains in DBS, it is plausible that this compound could have a higher BCF due to increased lipophilicity. However, other factors, such as a potentially lower rate of uptake due to its larger molecular size, could counteract this effect. For some high molecular weight polymers, it is suggested that they are not expected to bioaccumulate because their size may prevent them from crossing biological membranes.
Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the BCF of chemicals when experimental data is lacking. These models utilize the octanol-water partition coefficient (log Kow) as a key parameter. While a specific measured log Kow for this compound is not cited, its structural characteristics suggest a high log Kow value, which would generally correlate with a higher BCF.
It is important to note that the absence of direct experimental BCF data for this compound introduces a degree of uncertainty in its bioconcentration potential assessment. The following table provides a summary of estimated and analogous compound data.
Table 1: Estimated and Analogous Bioconcentration Data
| Compound | CAS Number | BCF Value | BCF Type | Source |
| Dibutyl sebacate | 109-43-3 | 77 | Estimated | atamanchemicals.com |
| This compound | 4121-16-8 | Not available | - | - |
Further research, including laboratory studies following standardized guidelines such as the OECD 305 fish bioconcentration test, is necessary to definitively determine the BCF of this compound and reduce the uncertainty in its environmental risk profile.
Ecological Impact Assessments
Ecological impact assessments evaluate the potential adverse effects of a chemical on ecosystems. For this compound, while specific and comprehensive ecological impact assessment reports are not widely available in the public domain, its potential impact can be inferred from its expected environmental behavior and ecotoxicity data for related substances.
The primary route of entry of this compound into the aquatic environment is likely through the leaching of plastic materials during their use and disposal. Once in the aquatic environment, its low water solubility and high lipophilicity suggest that it will likely partition to sediment and suspended organic matter. This behavior can reduce its bioavailability in the water column but increase exposure for benthic (sediment-dwelling) organisms.
Ecotoxicity studies on analogous phthalate (B1215562) and sebacate esters indicate that these compounds can exert toxic effects on aquatic organisms, although generally at concentrations higher than those typically found in the environment. Studies on plasticizers have shown the potential to affect physiological processes in aquatic species.
An ecological risk assessment framework typically considers the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). The PNEC is derived from ecotoxicity data for various aquatic organisms, such as algae, invertebrates (e.g., Daphnia magna), and fish. Without specific ecotoxicity data for this compound, a precise PNEC cannot be calculated. However, data for analogous compounds can provide an initial indication of potential concern.
Table 2: Conceptual Framework for Ecological Impact Assessment of this compound
| Assessment Component | Key Considerations for this compound | Data Gaps |
| Exposure Assessment | - Leaching from plastic products- Partitioning to sediment and biota- Potential for long-range transport | - Measured environmental concentrations in various compartments- Degradation rates in different environmental media |
| Effects Assessment | - Potential for acute and chronic toxicity to aquatic organisms- Endocrine-disrupting potential (observed for some plasticizers)- Effects on sediment-dwelling organisms | - Specific ecotoxicity data (LC50, EC50, NOEC) for this compound for fish, invertebrates, and algae- Studies on the potential for endocrine disruption |
| Risk Characterization | - Comparison of estimated exposure levels with toxicity data of analogous compounds | - A quantitative risk characterization is not possible without specific exposure and effects data. |
Given the data gaps, a definitive ecological impact assessment for this compound cannot be completed. The potential for bioaccumulation and the known effects of other plasticizers suggest that further investigation into the ecotoxicity of this compound is warranted to ensure a comprehensive understanding of its environmental risks.
Advanced Analytical Methodologies in Dinonyl Sebacate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for the analysis of dinonyl sebacate (B1225510), enabling its separation from complex matrices and its precise quantification. Various chromatographic techniques, each with specific advantages, are utilized to meet different analytical challenges.
Gas Chromatography (GC) and its Applications
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like dinonyl sebacate. In GC, the sample is vaporized and swept by a carrier gas through a column that separates the components based on their boiling points and interactions with the stationary phase.
The applications of GC in the analysis of this compound and other plasticizers are extensive. It is a preferred method for determining the presence and quantity of these compounds in various materials. For instance, a simple and efficient GC method was developed to identify and quantify plasticizers such as Dibutyl Sebacate (DBS) in pharmaceutical dosage forms. medcraveonline.com This method demonstrated high specificity and linearity, proving its suitability for quality control in the pharmaceutical industry. medcraveonline.com The carrier gas in GC is typically inert, with helium or nitrogen being common choices, and its primary role is to transport the solutes through the column without influencing the separation itself. libretexts.org
Key parameters in a GC analysis include the type of column, the temperature program, and the detector. For the analysis of plasticizers, a common choice is a DB-1 GC column. medcraveonline.com The temperature of the column is often programmed to increase during the analysis to ensure the efficient elution of compounds with different boiling points.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Characterization
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of mass spectrometry. wikipedia.org This hyphenated technique is considered a "gold standard" for the positive identification of substances because it provides a specific test that can confirm the presence of a particular compound. wikipedia.org As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification.
GC-MS is widely used for the analysis of plasticizers, including this compound, in a variety of matrices such as food, environmental samples, and consumer products. wikipedia.orgresearchgate.net For example, a GC/MS method was developed for the simultaneous determination of 12 phthalates and four other plasticizers, including dibutyl sebacate, in oily foods. researchgate.net This method involved sample extraction and cleanup followed by analysis using GC in combination with an ion trap mass spectrometer. researchgate.net The high temperatures used in the GC-MS injection port can sometimes lead to the thermal degradation of molecules, which is a factor to consider during method development. wikipedia.org
The operating conditions for a GC-MS analysis are carefully optimized to achieve the desired separation and sensitivity. This includes the choice of the capillary column, carrier gas flow rate, temperature programming, and the mass spectrometer's operating mode. mdpi.comnih.gov
| Parameter | Typical Value/Condition | Source |
| GC Column | DB-5ms capillary column | mdpi.com |
| Carrier Gas | Helium | mdpi.comnih.gov |
| Injection Temperature | 230 °C | mdpi.com |
| Ion Source Temperature | 230 °C | mdpi.com |
| Oven Temperature Program | Initial 80°C, ramped to 240°C | mdpi.com |
| Injection Mode | Splitless | mdpi.com |
| Mass Spectrometer Mode | Selected Ion Monitoring (SIM) for quantification | mdpi.com |
This table represents typical parameters and may vary depending on the specific application and instrumentation.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) is another powerful hyphenated technique that is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds. drawellanalytical.comwikipedia.org This makes it a valuable tool for analyzing complex mixtures that may not be amenable to GC-MS. drawellanalytical.com In LC-MS, the sample is first separated by liquid chromatography, and the eluting components are then introduced into the mass spectrometer for detection and identification. illinois.edu
The coupling of LC with MS offers several advantages, including the ability to analyze a wide range of compounds in complex biological and environmental samples. wikipedia.org It provides both selectivity and sensitivity, allowing for the identification and quantification of substances even at trace levels. excedr.com LC-MS has become one of the most widely used techniques in chemical analysis, with applications in metabolomics, proteomics, environmental monitoring, and pharmaceutical analysis. drawellanalytical.comwikipedia.org
Different LC techniques, such as reversed-phase liquid chromatography (RP-LC), can be used depending on the properties of the analytes. ox.ac.uk The choice of mobile phase is critical and must be compatible with the mass spectrometer's ionization source, typically electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). illinois.eduexcedr.com
Chromatographic Fingerprinting for Quality Control and Profiling
Chromatographic fingerprinting is a comprehensive approach used for the quality control and profiling of complex materials, such as herbal medicines and food products. nih.govugr.es This technique utilizes the entire chromatogram as a characteristic "fingerprint" of the sample. nih.gov By comparing the fingerprint of a sample to that of a standard or reference material, it is possible to assess its quality, authenticity, and consistency. frontiersin.orgnih.gov
The concept of "comprehensive HPTLC fingerprinting" involves converting the visual HPTLC fingerprint into a peak profile, allowing for the quantitative comparison of specific zones. nih.gov This approach can provide information about the identity, purity, and even the minimum content of certain markers in a single analysis. nih.gov Chromatographic fingerprinting, therefore, offers a powerful tool for ensuring the quality of products containing this compound by providing a holistic view of their chemical composition.
Spectroscopic Approaches for Structural Elucidation and Material Characterization
Spectroscopic techniques are indispensable for elucidating the chemical structure of this compound and characterizing the materials in which it is incorporated. These methods probe the interaction of electromagnetic radiation with the sample to provide detailed information about its molecular structure and composition.
Fourier-Transform Infrared Spectroscopy (FTIR)
Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to obtain an infrared spectrum of a sample. wikipedia.org The resulting spectrum provides a unique molecular "fingerprint" that can be used for identification and structural analysis. FTIR is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
FTIR is widely used in the analysis of polymers and plasticizers. It can be used to identify the presence of specific functional groups, and thus confirm the identity of a compound like this compound. For example, the FTIR spectrum of poly(glycerol sebacate) (PGS), a related polyester, shows characteristic peaks for ester (COO⁻) and hydroxyl (–OH) groups. researchgate.net The technique is also valuable for studying the effects of processing and aging on plasticized materials.
The FTIR analysis can be performed on solids, liquids, and gases using various sampling techniques, such as the pressure method, attenuated total reflectance (ATR), and liquid cell method. acsmaterial.com The choice of method depends on the nature of the sample. acsmaterial.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the molecular structure of a compound. In the context of this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its identity and purity by providing detailed information about the hydrogen and carbon atoms within the molecule.
The ¹H NMR spectrum of a sebacate ester like this compound is characterized by distinct signals corresponding to the different types of protons in the nonyl chains and the sebacic acid backbone. Protons closer to the electron-withdrawing ester group are typically shifted downfield (to a higher ppm value).
Detailed Research Findings: While a specific, publicly available ¹H NMR spectrum for this compound is not readily found in the searched literature, the structural features can be predicted based on related sebacate esters. For example, in a study involving a lipophilic Os(II)/Os(III) dinonyl bipyridyl probe, the protons on the aromatic rings showed signals around δ= 8.06 ppm. rsc.org For sebacate esters, the key signals would arise from the methylene (B1212753) groups (–CH₂–) of the nonyl alcohol chains and the sebacic acid backbone. The methylene protons adjacent to the ester oxygen (–O–CH₂–) would appear at approximately 4.0-4.2 ppm. The methylene protons adjacent to the carbonyl group (–C(O)–CH₂–) would be expected around 2.2-2.3 ppm. The numerous methylene groups in the middle of the alkyl chains and the sebacate backbone would create a large, complex signal cluster in the 1.2-1.6 ppm region. The terminal methyl (–CH₃) groups of the nonyl chains would produce a signal at approximately 0.9 ppm.
¹³C NMR spectroscopy provides complementary information by showing signals for each unique carbon atom. For a closely related compound, sebacic acid, decyl nonyl ester, the chemical shifts in the ¹³C NMR spectrum provide a reference for the expected values in this compound. spectrabase.com The carbonyl carbon (C=O) of the ester group would be the most downfield signal, typically appearing around 174 ppm. The carbon of the methylene group attached to the ester oxygen (–O–C H₂–) would be found around 65 ppm. The carbons of the methylene groups within the alkyl chains and the sebacate backbone would resonate in the range of 22-35 ppm. The terminal methyl carbon of the nonyl group would be the most upfield signal, at approximately 14 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Data is illustrative and based on typical values for similar long-chain esters and related compounds.
| Assignment | Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| a | -C(O)O-CH₂- | ~4.1 | ~65 |
| b | -C(O)-CH₂- | ~2.3 | ~34 |
| c | -C(O)CH₂-CH₂- | ~1.6 | ~25 |
| d | Central -(CH₂)₄- (Sebacate) | ~1.3 | ~29 |
| e | -O-CH₂-(CH₂)₇-CH₃ | ~1.3 | ~22-32 |
| f | -CH₃ (Nonyl) | ~0.9 | ~14 |
| g | -C=O | N/A | ~174 |
Thermal Analysis Techniques in Sebacate Polymer Research
Thermal analysis techniques are crucial for characterizing the properties of polymers and plasticizers like this compound. These methods measure changes in the physical and chemical properties of a material as a function of temperature. nih.gov
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis method used to measure changes in the mass of a sample as it is heated at a controlled rate. torontech.com This technique is essential for determining the thermal stability and decomposition profile of materials, including polymers plasticized with sebacates. openaccessjournals.com The analysis is typically performed under an inert atmosphere, such as nitrogen, to study thermal degradation, or under an oxidative atmosphere to study oxidative stability. torontech.com
The output from a TGA experiment is a thermogram, a plot of mass percentage versus temperature. openaccessjournals.com Key parameters obtained from this curve include the onset temperature of decomposition (where significant mass loss begins) and the temperatures at which maximum rates of degradation occur, which are identified by peaks in the derivative thermogravimetry (DTG) curve. torontech.com
Detailed Research Findings: For plasticizers like this compound, TGA is used to assess their volatility and thermal stability, which are critical factors for their application in polymers like PVC that are processed at high temperatures. A plasticizer with low volatility and high thermal stability is desirable to prevent its loss during processing and to ensure the long-term stability of the final product.
While specific TGA data for pure this compound is not detailed in the provided search results, studies on related plasticizers in PVC formulations show a multi-stage degradation process. researchgate.net Typically, the first stage of mass loss in plasticized PVC corresponds to the volatilization or decomposition of the plasticizer, while subsequent stages relate to the degradation of the polymer itself. For instance, in studies of PVC plasticized with bio-based plasticizers, the temperature of maximum degradation rate (T_max) is a key indicator of thermal performance. researchgate.net The thermal decomposition of related perfluorosulfonate ionomers also shows a gradual weight loss initially due to volatile compounds, followed by catastrophic chemical decomposition at higher temperatures. marquette.edu
Table 2: Illustrative TGA Data for a Plasticized Polymer System This table represents typical data obtained from TGA and is for illustrative purposes. Actual values for this compound formulations may vary.
| Parameter | Description | Typical Temperature Range (°C) |
|---|---|---|
| T_onset (Plasticizer) | Onset temperature of plasticizer degradation/volatilization. | 200 - 250 |
| T_max1 (Plasticizer) | Temperature of maximum rate of mass loss for the plasticizer. | 250 - 300 |
| T_onset (Polymer) | Onset temperature of polymer matrix degradation. | > 300 |
| T_max2 (Polymer) | Temperature of maximum rate of mass loss for the polymer. | > 350 |
| Residue at 600°C (%) | Percentage of mass remaining at the end of the analysis. | < 10% |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org It is widely used to study the thermal transitions of polymeric materials, providing critical information on their physical properties. hu-berlin.de
When this compound is incorporated into a polymer as a plasticizer, DSC is used to determine its effect on the polymer's thermal properties. The most important of these is the glass transition temperature (T_g), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. wikipedia.org Plasticizers lower the T_g of a polymer, and the extent of this depression is a measure of the plasticizer's efficiency. Other transitions that can be observed include melting (T_m) and crystallization (T_c) for semi-crystalline polymers. wikipedia.org
Detailed Research Findings: DSC analysis of polymers containing sebacate esters reveals key thermal events. epo.org The addition of a plasticizer like this compound to a rigid polymer such as PVC introduces free volume and increases chain mobility, resulting in a significant decrease in the T_g. The DSC thermogram shows this as a step change in the heat flow. filab.fr The melting temperature (T_m), observed as an endothermic peak, and the crystallization temperature (T_c), seen as an exothermic peak, can also be affected by the presence of the plasticizer. wikipedia.org These parameters are vital for defining the processing window and the service temperature range of the plasticized material. infinitiaresearch.com
Table 3: Representative DSC Data for a Polymer Before and After Plasticization This table illustrates the typical effect of a plasticizer like this compound on the thermal transitions of a polymer like PVC.
| Material | Glass Transition (T_g) (°C) | Melting Temperature (T_m) (°C) |
|---|---|---|
| Unplasticized PVC | ~85 | N/A (Amorphous) |
| PVC with this compound | < 0 | N/A (Amorphous) |
Microscopic and Imaging Techniques for Material Morphology
Microscopic and imaging techniques are essential for investigating the morphology of materials at the micro- and nanoscale. For polymer systems containing this compound, these methods can provide insights into the distribution and phase behavior of the plasticizer within the polymer matrix, which in turn influences the material's final properties.
Commonly used techniques include:
Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface topography of a material. In the context of plasticized polymers, SEM can be used to study the fracture surface, which can reveal information about the plasticizer's effectiveness in promoting ductility.
Transmission Electron Microscopy (TEM): Allows for the visualization of the internal structure of a material at very high resolution. TEM can be used to observe the phase morphology of polymer blends and to see how the plasticizer is dispersed. rsc.org
Atomic Force Microscopy (AFM): A high-resolution scanning probe microscopy technique that can provide topographical images as well as map local mechanical properties (like stiffness and adhesion) across a surface. AFM is particularly useful for studying the phase separation of plasticizers at the surface of a polymer film.
Detailed Research Findings: Research on polymer systems often employs these imaging techniques to understand material structure. For instance, the shape and morphology of polymer particles can be characterized using methods like SEM and AFM. googleapis.com In situ TEM allows for real-time observation of how nanomaterials evolve, which is a powerful tool for understanding the structural dynamics during material processing. rsc.org When this compound is used in a polymer, these techniques could be applied to visualize how it affects the polymer's structure. For example, AFM could map regions of lower stiffness on the surface of a PVC film, corresponding to areas with a higher concentration of the liquid plasticizer. SEM images of cryo-fractured surfaces can show the transition from a brittle to a ductile fracture mode, indicating successful plasticization.
Toxicological Considerations and Regulatory Perspectives in Dinonyl Sebacate Research
Acute and Chronic Toxicity Studies
The acute toxicity of dinonyl sebacate (B1225510) has been evaluated in several studies, primarily in rodent models. These investigations consistently indicate a low order of acute toxicity via the oral route. For instance, studies have reported high LD50 values in rats and mice, suggesting that large doses are required to elicit lethal effects. cpsc.gov Observations in acute toxicity studies have included minimal body weight gain at lower doses and gastrointestinal hypermotility at higher doses.
Chronic toxicity studies are designed to understand the effects of long-term exposure to a substance. oecd.org For dinonyl sebacate, research has indicated that prolonged exposure may lead to certain health effects, particularly in rodent models. Some studies have classified it as a hepatic peroxisome proliferator in rodents, a mechanism linked to liver tumors in these animals. However, the relevance of this finding to human health is an area of ongoing research and consideration in risk assessment. Chronic toxicity studies typically involve repeated-dose administration over extended periods, such as 28 or 90 days (sub-chronic) or even longer (chronic), to assess a wide range of potential effects. ikm.mk
Table 1: Selected Acute Oral Toxicity Data for Sebacates
| Compound | Animal Model | LD50 (mg/kg) | Source |
|---|---|---|---|
| This compound | Male Sprague Dawley rats | 24,000 | |
| This compound | Mice | >30,080 | |
| This compound | Rats | 14,870 | |
| Di(2-ethylhexyl) sebacate (DEHS) / Dioctyl sebacate (DOS) | Rats | >4560 | cpsc.gov |
| Dibutyl sebacate (DBS) | Male Sprague Dawley rats | 24,000 | cpsc.gov |
| Disodium (B8443419) sebacate | Wistar rats | No acute oral toxicity found | nih.gov |
| Disodium sebacate | New Zealand rabbits | No acute oral toxicity found | nih.gov |
Genotoxicity and Mutagenicity Assessments
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, potentially leading to mutations (mutagenicity) and cancer. rroij.com The genotoxic potential of this compound has been investigated through a variety of assays.
Standard tests for genotoxicity include bacterial mutation assays (e.g., the Ames test), in vitro mammalian gene mutation assays, and cytogenetic assays that look for chromosomal damage. rroij.comaragen.com For this compound, the available data from these types of studies have generally indicated a lack of genotoxic or mutagenic activity. This is consistent with findings for other peroxisome proliferators, which are typically not genotoxic. Regulatory agencies rely on a comprehensive battery of genotoxicity tests to evaluate the safety of chemicals. rroij.com
Developmental and Reproductive Toxicology Investigations
Developmental and reproductive toxicology (DART) studies are crucial for assessing the potential of a substance to interfere with normal development and reproductive function. syngeneintl.com These studies investigate effects on fertility, embryonic development, and pre- and post-natal development. syngeneintl.combeltox.be
For sebacates, including this compound, developmental and reproductive toxicity has been a subject of investigation. For instance, studies on disodium sebacate did not show any teratogenic effects, and fetal development was found to be regular. nih.gov The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for conducting these studies, such as the Extended One-Generation Reproductive Toxicity Study (EOGRTS), to ensure data quality and comparability. beltox.be These comprehensive studies examine various endpoints, including gonadal function, mating behavior, conception, pregnancy, and offspring development. beltox.be
Immunotoxicity and Neurotoxicity Examinations
While specific immunotoxicity and neurotoxicity data for this compound are not extensively detailed in the provided search results, these endpoints are often included in more comprehensive toxicity testing programs. syngeneintl.com Neurotoxicity studies can involve observations of motor activity, learning, and memory, as well as neuropathological examinations. syngeneintl.com Immunotoxicity can manifest as hypersensitivity, immunosuppression, or autoimmunity. medwinpublishers.com
Endocrine Disruption Potential Studies
Endocrine disrupting chemicals (EDCs) are substances that can interfere with the body's endocrine (hormone) system, potentially causing adverse developmental, reproductive, neurological, and immune effects. who.int The potential for this compound to act as an endocrine disruptor is a key area of toxicological research.
Biocompatibility Studies in Advanced Material Applications
Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. nih.gov This is a critical consideration for materials used in medical devices and other applications that involve contact with biological systems.
This compound can be used in the synthesis of polymers like poly(glycerol sebacate) (PGS), a biomaterial with applications in tissue engineering and drug delivery due to its favorable mechanical properties and biodegradability. nih.gov The biocompatibility of such materials is a key factor in their suitability for biomedical use. researchgate.net Studies on PGS-based materials have shown good biocompatibility, with limited inflammation and fibrous encapsulation upon implantation. nih.gov The design of biocompatible materials often involves considering the interactions at the material-biological interface to ensure they beneficially direct biological responses. nih.govnumberanalytics.com
Regulatory Frameworks and Risk Assessment Methodologies
The use of chemical substances like this compound is governed by various regulatory frameworks worldwide. These frameworks are designed to ensure the safe use of chemicals by setting standards and requiring comprehensive risk assessments. cpsc.govmst.dk
Risk assessment is a systematic process that involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. cpsc.gov Methodologies like the Chemical Hazard and Risk Management (CHARM) model and Hazard and Operability (HazOp) studies are employed to evaluate the potential risks of chemicals. cefas.co.ukresearchgate.net Regulatory bodies such as the U.S. Consumer Product Safety Commission (CPSC) and the European Chemicals Agency (ECHA) establish guidelines and require extensive data, including toxicity data, to assess the safety of substances. cpsc.govcpsc.goveuropa.eu For medical devices, specific standards like ISO 10993 are used to evaluate biological safety. europa.eu These frameworks often require a weight-of-evidence approach, considering all available data to make informed regulatory decisions. europa.eu
Compliance with Food Contact Material Regulations
This compound is subject to regulations governing its use in materials that come into contact with food. These regulations are designed to ensure that the substance does not migrate into food at levels that could be harmful to human health.
In the United States, the Food and Drug Administration (FDA) lists substances that are authorized for use in food contact materials in Title 21 of the Code of Federal Regulations (CFR). While the search results specifically mention the authorized uses for a related compound, dioctyl sebacate, in parts 175, 177, and 178, it highlights the framework for such approvals. fda.gov Substances are approved for specified intended uses and conditions of use. fda.gov For a substance to be used in a food contact application, it must be listed in these regulations.
European regulations, such as Regulation (EU) No 10/2011, establish a list of permitted substances for plastic materials and articles intended to come into contact with food. This regulation and its subsequent amendments set out specific migration limits (SMLs) for authorized substances. For substances not having a specific migration limit, a generic specific migration limit of 60 mg/kg of food is often applied. itaca-digital.com The Swiss Ordinance on materials and articles intended to come into contact with foodstuffs also maintains a list of authorized substances and their associated restrictions. itaca-digital.com
The regulatory status of this compound under these frameworks would dictate its permissible applications and any concentration limits. For instance, the US Environmental Protection Agency (EPA) lists this compound as complying with inert ingredient guidelines for polymers under 40 CFR 180.960.
Table 1: Regulatory Frameworks for Food Contact Materials
| Region/Country | Regulatory Body | Key Regulation(s) | Description |
|---|---|---|---|
| United States | Food and Drug Administration (FDA) | 21 CFR Parts 175-178 | Lists authorized indirect food additives and their specific conditions of use. fda.gov |
| European Union | European Commission | Regulation (EU) No 10/2011 | Provides a list of authorized substances for plastic food contact materials, including specific migration limits. |
| Switzerland | Federal Department of Home Affairs (FDHA) | Ordinance on materials and articles intended to come into contact with foodstuffs | Contains lists of permitted substances for various food contact materials. itaca-digital.com |
Hazard Identification and Exposure Assessment Protocols
The toxicological evaluation of this compound involves a structured process of hazard identification and exposure assessment. This process is fundamental to understanding the potential risks associated with its use.
Hazard Identification
Hazard identification is the first step in risk assessment and aims to determine the intrinsic adverse effects of a substance. fao.org For chemical substances like this compound, this involves a comprehensive review of available toxicological data. Standardized tests are conducted to evaluate various endpoints, such as acute toxicity, genotoxicity, and carcinogenicity.
For example, bacterial and mammalian gene mutation assays are used to assess the genotoxic potential of a substance. In the case of this compound, such assays have reportedly shown no evidence of mutagenicity. The process also involves identifying potential non-cancer hazards.
The hazard identification process relies on established guidelines, often from organizations like the Organisation for Economic Co-operation and Development (OECD), to ensure data reliability and consistency.
Exposure Assessment
Exposure assessment involves quantifying the extent of human contact with a substance. fao.org For a substance used in food contact materials, the primary route of exposure is through the migration of the substance from the packaging or article into the food.
The assessment protocols typically involve:
Identifying potential exposure pathways: This includes dietary intake from food that has been in contact with materials containing this compound.
Estimating exposure levels: This is often done using migration modeling or by conducting migration tests under specific conditions of time and temperature that simulate intended use. The results are then compared to established specific migration limits or acceptable daily intakes.
Considering vulnerable populations: Exposure assessments may specifically consider subpopulations that could have higher exposure levels, such as infants and children. epa.gov
Table 2: Key Components of Hazard Identification and Exposure Assessment
| Component | Description | Examples of Protocols/Methods |
|---|---|---|
| Hazard Identification | Identifies the potential adverse health effects of a substance. fao.org | Genotoxicity assays (e.g., Ames test), acute and chronic toxicity studies, carcinogenicity bioassays. |
| Exposure Assessment | Quantifies human exposure to a substance from various sources and routes. fao.org | Migration testing of food contact materials, dietary intake modeling, analysis of environmental media. nih.gov |
| Risk Characterization | Integrates hazard and exposure information to estimate the probability and severity of adverse health effects. | Calculation of Margin of Exposure (MoE) or comparison of exposure to a Tolerable Daily Intake (TDI). europa.eu |
Future Directions and Emerging Research Avenues for Dinonyl Sebacate
Integration with Sustainable Chemistry Principles
The principles of sustainable and green chemistry, which aim to minimize environmental impact and reduce the use of hazardous substances, are central to the future of dinonyl sebacate (B1225510). reagent.co.uktradebe.com Its alignment with these principles is a key driver for its continued and expanded use.
A significant aspect of its sustainability is the origin of its precursor, sebacic acid, which is primarily derived from castor oil, a renewable feedstock. nih.govsigmaaldrich.com This bio-based origin contrasts with plasticizers derived from depletable fossil fuels, such as phthalates. tradebe.com The use of renewable feedstocks is a core principle of green chemistry. yale.edu
Furthermore, sebacate esters like dinonyl sebacate are known to be more biodegradable than traditional phthalate (B1215562) plasticizers. This property is crucial for designing products that break down into innocuous substances after their functional life, preventing long-term environmental accumulation. yale.edu Research is increasingly focused on quantifying and enhancing this biodegradability to meet stringent environmental regulations. Compared to phthalates like dioctyl phthalate (DOP) and dinonyl phthalate (DNP), this compound offers a more favorable environmental profile due to its aliphatic structure and susceptibility to hydrolysis and biodegradation.
| Principle of Green/Sustainable Chemistry | Application to this compound | Research Focus |
| Use of Renewable Feedstocks | Sebacic acid, a key precursor, is derived from castor oil, a renewable plant source. nih.govsigmaaldrich.com | Investigating alternative and more efficient extraction and conversion processes from biomass. |
| Designing Safer Chemicals | Exhibits a lower toxicity profile compared to many conventional phthalate plasticizers. | Long-term toxicological studies and development of even safer alternatives based on the sebacate structure. |
| Design for Degradation | More readily biodegradable than phthalate-based plasticizers. | Studying degradation pathways and metabolites in various environmental compartments (soil, water). |
| Waste Prevention | Development of catalytic processes that maximize atom economy and reduce byproducts. tradebe.com | Research into solid acid catalysts or enzymatic processes to minimize waste streams during synthesis. |
Novel Applications in Specialized Fields
While this compound is well-established as a PVC plasticizer, its unique properties are paving the way for applications in more specialized and high-performance fields. Its low volatility, excellent low-temperature flexibility, and good compatibility with various polymers are key advantages.
Emerging applications include:
Advanced Coatings and Films: Research has shown that incorporating sebacates can significantly improve the mechanical properties and flexibility of coating formulations, making them suitable for demanding applications like automotive coatings. There is potential in developing specialized films for food packaging, where low migration of the plasticizer is critical. nih.gov
High-Performance Lubricants: Sebacate esters are used in lubricant formulations, including aviation and automotive engine oils, due to their high flash points and excellent viscosity indices. nih.govresearchgate.net Future research is aimed at developing biodegradable lubricants where this compound serves as a high-performance base oil, reducing the environmental impact of lubricants. researchgate.netstle.org
Biomedical Devices and Drug Delivery: The low toxicity and high compatibility of sebacate esters make them candidates for use in medical-grade polymers. chemicalbook.com For instance, related compounds like dibutyl sebacate are used in film coatings for tablets and controlled-release drug preparations. chemicalbook.com Research into poly(glycerol sebacate) for tissue engineering suggests a potential for other sebacate-based materials in biomedical applications. sigmaaldrich.com
Ion-Selective Electrodes: In analytical chemistry, plasticizers are crucial components of polymer membrane ion-selective electrodes. The polarity and compatibility of sebacate esters can enhance the sensitivity and selectivity of these sensors for specific ions. atamanchemicals.com
Development of Green Synthesis Routes
The conventional synthesis of this compound involves the esterification of sebacic acid with nonanol, typically using a strong acid catalyst like sulfuric acid under reflux conditions. While effective, this method can generate waste and require significant energy input. Research is now focused on developing "green" synthesis routes that are more sustainable.
A primary avenue of this research is the use of enzymatic catalysis. rub.de Lipases, a type of enzyme, can catalyze the esterification reaction under milder conditions (lower temperature and pressure) and with high selectivity, reducing the formation of byproducts. researchgate.netslideshare.net This approach aligns with several green chemistry principles, including increased energy efficiency and the use of catalysts over stoichiometric reagents. tradebe.comyale.edu
| Synthesis Method | Catalyst | Conditions | Advantages | Challenges |
| Conventional | Sulfuric Acid, p-toluenesulfonic acid | High temperature, reflux | High yield, established process | Use of hazardous acid, energy-intensive, potential for byproducts |
| Enzymatic | Immobilized Lipase (B570770) (e.g., Candida rugosa) researchgate.net | Mild temperature (e.g., 40-60 °C) researchgate.net | Environmentally friendly, high selectivity, lower energy use, reusable catalyst researchgate.netslideshare.net | Slower reaction rates, enzyme cost and stability, optimization required mdpi.com |
| Solid Acid Catalysis | Zeolites, ion-exchange resins | Moderate to high temperature | Reusable catalyst, easier separation from product, reduced corrosion | Catalyst deactivation, may require higher temperatures than enzymatic methods |
Research into immobilized enzymes, where the lipase is fixed onto a solid support, is particularly promising as it allows for easy separation of the catalyst from the reaction mixture and its reuse across multiple batches, improving the economic viability of the process. researchgate.netmdpi.com
Advanced Modeling and Simulation for Environmental and Material Behavior
Computational modeling and simulation are becoming indispensable tools for predicting the lifecycle and performance of chemicals, reducing the need for extensive and costly experimental testing. ufz.de For this compound, these models offer insights into both its environmental fate and its behavior as a material additive.
Environmental Fate Modeling: Quantitative Structure-Activity Relationship (QSAR) models are used to predict properties like the octanol-water partition coefficient (log Kow) and biodegradation half-life. These models help assess the potential for bioaccumulation and persistence in the environment. rsc.org Tools like the EPA's EPI Suite provide a framework for estimating these parameters based on the chemical's structure. Future work will involve refining these models with more extensive experimental data to improve their predictive accuracy for sebacate esters. ufz.de
Material Performance Simulation: Molecular dynamics simulations can predict the compatibility and interaction between this compound and polymer chains, such as PVC. nih.gov These simulations help in understanding how the plasticizer affects the material's thermomechanical properties, like flexibility and durability, at a molecular level. nih.gov This allows for the virtual design and screening of new formulations with optimized properties, accelerating the development of advanced materials. arxiv.orgmdpi.com
Toxicokinetic Modeling: Physiologically based toxicokinetic (PBTK) models can simulate the absorption, distribution, metabolism, and excretion of this compound in organisms. ufz.de This helps in assessing potential health risks and moving away from animal testing by extrapolating results from in vitro (cell-based) studies to whole organisms. ufz.de
Interdisciplinary Research Collaborations
The complexity of developing sustainable and high-performance chemicals necessitates collaboration across multiple scientific disciplines. awti.nlmagnanimitas.cz The future advancement of this compound will be significantly enhanced by fostering such partnerships.
Key collaborations include:
Chemists and Material Scientists: To design and synthesize novel sebacate-based plasticizers and integrate them into advanced polymer systems for applications ranging from biodegradable packaging to medical devices. taylorfrancis.com
Biotechnologists and Chemical Engineers: To develop and scale up green synthesis processes, particularly those involving enzymatic catalysis, making them economically viable for industrial production. rub.de
Environmental Scientists and Toxicologists: To conduct comprehensive lifecycle assessments, study degradation pathways, and evaluate the long-term environmental and health impacts, ensuring the chemical's safety and sustainability. ufz.deresearchgate.net
Computational Scientists and Chemists: To develop and validate more accurate predictive models for both environmental fate and material performance, creating a synergistic loop of computational prediction and experimental validation. mdpi.compit-un.org
By bringing together experts from these diverse fields, the research community can accelerate innovation, address complex societal challenges, and ensure that the next generation of materials based on compounds like this compound are both effective and truly sustainable. awti.nlpit-un.org
Q & A
Basic Research Questions
Q. How can Dinonyl sebacate be reliably quantified in complex matrices using gas chromatography?
- Methodological Answer : Optimize gas chromatography (GC) conditions using a HI-EFF 3 B column (specific to this compound separation) with temperature programming (e.g., 100°C to 280°C at 10°C/min). Validate the method with certified reference standards and internal calibration curves. Ensure sample preparation includes extraction with non-polar solvents (e.g., hexane) and filtration to remove particulates. Report retention times, peak symmetry, and limit of detection (LOD) to ensure reproducibility .
- Experimental Design Considerations : Include a detailed description of column specifications, detector type (e.g., FID or MS), and injection parameters in the methodology section to align with journal guidelines for replicability .
Q. What are the standard protocols for synthesizing this compound in laboratory settings?
- Methodological Answer : Perform esterification of sebacic acid with nonanol using an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR spectroscopy. Purify the product via vacuum distillation or column chromatography to remove unreacted precursors. Characterize the compound using H NMR and GC-MS to confirm purity (>98%) and structural integrity .
Advanced Research Questions
Q. How can computational models predict the environmental persistence and bioaccumulation potential of this compound?
- Methodological Answer : Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate log (octanol-water partition coefficient) and biodegradation half-life. Use tools like the EPA’s EPI Suite or OECD QSAR Toolbox to assess persistence in soil/water systems. Validate predictions with experimental data from aerobic degradation studies (e.g., OECD 301B test). Cross-reference results with analogous compounds like dibutyl sebacate to identify structural influences on environmental behavior .
- Data Contradiction Analysis : Resolve discrepancies between model predictions and experimental data by evaluating study conditions (e.g., pH, microbial activity) and model applicability domains. Prioritize studies adhering to OECD guidelines for reliability .
Q. What strategies address contradictions in reported toxicity data for this compound?
- Methodological Answer : Conduct a systematic literature review using structured search terms (e.g., "this compound AND toxicity") across peer-reviewed databases (PubMed, SciFinder) and grey literature (EPA reports). Apply a weight-of-evidence approach to prioritize studies with robust experimental designs (e.g., controlled exposure durations, relevant test organisms). Use New Approach Methodologies (NAMs) like in vitro assays (e.g., cytotoxicity in HepG2 cells) to supplement in vivo data .
- Experimental Design : Include positive/negative controls and dose-response curves to enhance comparability across studies. Report results in accordance with ToxCast data standards .
Q. How can metabolic pathways of this compound be inferred from structurally related esters?
- Methodological Answer : Extrapolate metabolic fate using data from dibutyl sebacate analogs. Employ hepatocyte or microsomal assays to identify hydrolysis products (e.g., sebacic acid and nonanol). Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites. Compare results with QSAR-predicted pathways (e.g., esterase-mediated cleavage) to validate hypotheses .
Methodological Frameworks
Q. What criteria ensure reproducibility in this compound research?
- Guidelines : Adhere to the Beilstein Journal of Organic Chemistry standards for experimental reporting:
- Describe synthesis and characterization steps in detail, including reaction yields and purity thresholds.
- Provide raw data (e.g., chromatograms, spectra) in supplementary materials.
- Cite prior studies on analogous esters (e.g., dioctyl sebacate) to contextualize methodological choices .
Q. How to formulate a PICOT-style research question for this compound studies?
- Framework Example :
- P opulation: Aquatic organisms (e.g., Daphnia magna).
- I ntervention: Chronic exposure to 0.1–10 mg/L this compound.
- C omparison: Negative control (solvent-only) and positive control (dibutyl phthalate).
- O utcome: Mortality, reproductive inhibition, and biomarker expression (e.g., oxidative stress).
- T ime: 21-day exposure period.
- Application : Use this framework to design ecotoxicology studies, ensuring alignment with regulatory testing protocols .
Tables for Key Data
Table 1 : Analytical Parameters for this compound Quantification via GC
| Parameter | Specification | Reference |
|---|---|---|
| Column | HI-EFF 3 B (this compound-specific) | |
| Detector | Flame Ionization Detector (FID) | |
| Temperature Gradient | 100°C → 280°C at 10°C/min | |
| LOD | 0.05 µg/mL |
Table 2 : Computational Tools for Environmental Risk Assessment
| Tool | Application | Reference |
|---|---|---|
| EPA EPI Suite | Log and biodegradation | |
| OECD QSAR Toolbox | Structural alerts for toxicity | |
| ToxCast Database | High-throughput screening data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
